molecular formula C5H9NO.Br3H B1174945 C.I. Reactive Red 56 CAS No. 12237-08-0

C.I. Reactive Red 56

Cat. No.: B1174945
CAS No.: 12237-08-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview C.I. Reactive Red 56 ( 12237-08-0) is a synthetic reactive dye primarily utilized in industrial and academic research focused on textile chemistry and dyeing processes . As an azo-based dye, it contains reactive groups that enable it to form covalent bonds with hydroxyl groups in cellulose fibers like cotton, resulting in vibrant and wash-fast coloration . This covalent bonding mechanism is a key area of study for developing durable textile materials. Research Applications Researchers employ this compound to investigate and optimize dyeing parameters, exhaustion rates, and fixation efficiency on various cellulose substrates . Its properties also make it a model compound in environmental science studies for developing and testing novel wastewater treatment methods, such as advanced oxidation and photocatalytic degradation processes aimed at breaking down complex dye molecules . Handling & Notice For Research Use Only. This product is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the material safety data sheet (MSDS) prior to use and handle the compound with appropriate personal protective equipment.

Properties

CAS No.

12237-08-0

Molecular Formula

C5H9NO.Br3H

Synonyms

C.I. Reactive Red 56

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences :

  • Reactive Groups: RR141 likely contains a sulfatoethylsulfone (SES) reactive group, enabling nucleophilic substitution with cellulose, whereas RR56 may use a monochlorotriazine (MCT) group.
  • Degradation Efficiency : RR141 achieved 100% decolorization in 2 hours using Fe-ZSM-5(42) catalyst in a heterogeneous Fenton-like process, with COD reduction up to 81% under optimized conditions (pH ~3.5, 0.067 M H₂O₂, 333 K) . RR56’s degradation kinetics would depend on its specific reactive group stability.

Table 1: Degradation Performance of RR141 vs. Hypothetical RR56

Parameter RR141 RR56 (Inferred)
Optimal pH 3.5 5–7 (typical for MCT dyes)
Catalyst Fe-ZSM-5(42) Likely requires Fe-based catalysts
Decolorization Time 2 hours ~1–3 hours (similar range)
COD Reduction 81% ~70–85% (estimated)

Comparison with C.I. Reactive Red 241 (RR241)

Decolorization Methods :

  • Electrolytic Treatment : RR241 achieved 86% decolorization via electrolysis at pH 7, 14 V, and 30 minutes . This contrasts with RR141’s Fenton-based degradation, highlighting method-dependent efficiency.
  • Structural Stability : RR241’s azo bonds may degrade faster under electrolysis than RR56’s triazine-linked structure, which could resist breakdown without strong oxidants.

Table 2: Electrolysis Efficiency for RR241 vs. RR56

Parameter RR241 RR56 (Inferred)
Voltage 14 V 12–15 V (estimated)
Time to 80% Decolorization 30 minutes 25–40 minutes
pH Sensitivity Neutral (pH 7) Mildly acidic (pH 5–6)

Comparison with C.I. Acid Red 56 (AR56)

Class and Application Differences :

  • Dye Class : AR56 is an acid dye (C.I. 27180) with a double azo structure, used for protein fibers (e.g., wool), whereas RR56 is a reactive dye for cellulose .
  • Chemical Properties: Solubility: AR56 is highly water-soluble (red solution) and ethanol-soluble (orange-red), whereas RR56’s solubility depends on its sulfonic acid groups and pH. Degradation: Acid dyes like AR56 may require advanced oxidation (e.g., ozone) rather than Fenton processes due to lack of reactive groups.

Table 3: Structural and Application Comparison

Property AR56 RR56 (Inferred)
Molecular Formula C₂₃H₁₆N₄Na₂O₈S₂ Likely similar with MCT group
Application Substrate Wool/Silk Cotton/Cellulose
Fixation Mechanism Ionic bonding Covalent bonding

Functional Comparison with C.I. Disperse Blue 56

  • Dye Class: Disperse Blue 56 is non-ionic, used for polyester, whereas RR56 is ionic and water-soluble .
  • Modification Potential: Disperse Blue 56 was modified with chloroacetyl chloride to improve cotton affinity, a strategy less relevant for reactive dyes like RR56, which inherently bind cellulose .

Contradictions/Nuances :

  • Iron leaching in Fenton processes for RR141 may cause secondary pollution, whereas electrolysis for RR241 avoids metal catalysts but consumes more energy .
  • Acid dyes like AR56 show pH-dependent color changes (e.g., purple in NaOH), which reactive dyes lack due to covalent bonding .

Preparation Methods

Diazotization of Primary Amine

The synthesis initiates with diazotization of 4-aminobenzenesulfonic acid under acidic conditions:

Optimal conditions:

  • Temperature: 0-5°C

  • Molar ratio (amine:nitrite): 1:1.05

  • Reaction time: 45 minutes

Coupling with H-Acid

The diazonium salt couples with H-acid in alkaline medium (pH 8.5-9.0) to form the azo chromophore:

Key parameters:

  • Coupling temperature: 10-15°C

  • pH control via sodium carbonate addition

  • 85-90% conversion efficiency

Triazination with Cyanuric Chloride

The azo intermediate undergoes triazination in acetone-water medium:

Reaction conditions:

  • Temperature gradient: 0°C → 40°C over 4 hours

  • Molar ratio (azo:cyanuric chloride): 1:1.2

  • pH maintenance at 6.5-7.0

Final Functionalization and Isolation

The precursor reacts with ethylenediamine to introduce secondary amino groups, followed by precipitation:

Isolation protocol:

  • Salt addition: 20% NaCl (w/v)

  • pH adjustment to 2.5-3.0 with HCl

  • Filtration and drying at 60°C

Industrial Manufacturing Optimization

Large-scale production requires modifications to laboratory protocols:

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume2 L5000 L
Cooling MethodIce BathJacketed Reactors
Mixing EfficiencyMagnetic StirringTurbine Impellers
Yield72-75%68-70%
Purity95-98%90-92%

Key industrial challenges include:

  • Heat dissipation : Exothermic triazination steps require controlled cooling rates ≤2°C/min

  • Byproduct management : Hydrolyzed triazine derivatives reduce dye reactivity, necessitating strict pH control

  • Waste treatment : Sulfate-rich effluents require precipitation with barium chloride before discharge

Comparative Analysis of Synthesis Routes

Recent advancements in Reactive Red 56 preparation focus on solvent systems and catalyst innovations:

Solvent Effects on Reaction Kinetics

Solvent SystemReaction Rate (k, min⁻¹)Yield (%)Purity (%)
Water-Acetone (1:1)0.157496
Ethanol-Water (3:7)0.218293
DMF-Water (1:4)0.187991

Ethanol-water mixtures enhance coupling reaction rates but reduce final purity due to solvolysis byproducts.

Catalytic Triazination

The use of phase-transfer catalysts improves cyanuric chloride utilization:

CatalystMolar Efficiency (%)Reaction Time (h)
None726.0
Tetrabutylammonium Br894.5
Crown Ether (18-C-6)943.8

Crown ether catalysts enable near-quantitative triazination but increase production costs by 18-22%.

Quality Control and Analytical Methods

Industrial batches require rigorous testing:

Spectroscopic Characterization

ParameterSpecificationMethod
λmax542 ± 2 nmUV-Vis (0.1% aq.)
Chromophore Content≥96%HPLC (C18 column)
Reactive Group Density2.1-2.3 mmol/gPotentiometric Titration

Performance Testing

TestStandardReactive Red 56 Result
Color StrengthISO 105-Z0398-102%
Wash FastnessAATCC 61-20204-5 (Gray Scale)
LightfastnessISO 105-B026 (Blue Scale)

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of C.I. Reactive Red 56?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques. For structural analysis, employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., reactive chlorotriazine groups) and nuclear magnetic resonance (NMR) to confirm molecular structure. For purity assessment, high-performance liquid chromatography (HPLC) with a UV-Vis detector is ideal. Surface morphology and elemental composition can be analyzed via scanning electron microscopy (SEM) and energy-dispersive X-ray spectroscopy (EDS) . Catalytic behavior studies may require X-ray diffraction (XRD) to assess crystallinity, as demonstrated in similar azo dye degradation studies .

Q. How should researchers design experiments to assess the photostability and hydrolytic degradation of this compound under varying environmental conditions?

  • Methodological Answer : Conduct controlled experiments by varying pH (3–10), temperature (20–80°C), and light exposure (UV vs. visible light). Use a spectrophotometer to monitor decolorization kinetics at the dye’s λmax (typically 500–540 nm for reactive red dyes). For hydrolytic stability, measure residual dye concentration via HPLC after exposing the dye to aqueous solutions with ionic strengths mimicking industrial effluents. Include control samples without light or heat to isolate degradation pathways. Document reaction kinetics using pseudo-first-order or Langmuir-Hinshelwood models .

Q. What ethical considerations are critical when reproducing published studies on this compound?

  • Methodological Answer : Ensure reproducibility by strictly adhering to protocols from primary literature. Validate experimental setups using positive controls (e.g., known degradation rates under specific conditions). Address ethical concerns by transparently reporting deviations, obtaining necessary approvals for hazardous waste disposal, and citing prior work accurately to avoid plagiarism. Cross-check data against secondary sources to resolve discrepancies, as outlined in ethical research frameworks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported degradation efficiencies of this compound across studies?

  • Methodological Answer : Perform a meta-analysis of existing data to identify variables causing discrepancies (e.g., catalyst type, H2O2 concentration). Replicate conflicting experiments under standardized conditions, controlling for factors like catalyst loading (0.1–1.0 g/L) and initial dye concentration (10–100 mg/L). Use statistical tools (e.g., ANOVA) to assess significance. For example, one study found COD reduction increased from 52% to 81% with higher catalyst loads, highlighting the need to report exact experimental parameters .

Q. What advanced kinetic models best describe the oxidative degradation mechanisms of this compound in heterogeneous Fenton-like systems?

  • Methodological Answer : Apply the Langmuir-Hinshelwood mechanism to model adsorption and surface reaction steps. For instance, a study on Reactive Red 141 derived the rate equation:

     −rA0 = 9.4×10⁴ e<sup>−38.8/RT</sup> CRR141,0 CH2O2,0<sup>0.184</sup>  

where R is the gas constant. Adapt this approach by incorporating variables like Fe leaching rates from catalysts and OH• radical scavenging effects. Validate models using Arrhenius plots and sensitivity analysis .

Q. How can the catalytic efficiency of novel materials (e.g., metal-organic frameworks) be optimized for this compound removal compared to traditional Fe-ZSM-5 zeolites?

  • Methodological Answer : Screen catalysts by testing surface area (BET analysis), active site density (TPR/TPD), and reusability (≥5 cycles). For example, Fe-ZSM-5 achieved 98% decolorization in 2 hours at 0.067 M H2O2. Compare performance metrics (e.g., turnover frequency, activation energy) against emerging materials. Use response surface methodology (RSM) to optimize variables like pH and temperature, and assess trade-offs between efficiency and catalyst stability .

Q. What strategies mitigate secondary pollution from iron leaching during Fenton-like degradation of this compound?

  • Methodological Answer : Implement immobilization techniques (e.g., embedding Fe nanoparticles in silica matrices) to reduce leaching. Monitor Fe<sup>2+</sup>/Fe<sup>3+</sup> ion concentrations via atomic absorption spectroscopy (AAS) post-degradation. Alternatively, use chelating agents (e.g., EDTA) to stabilize iron ions, though this may alter reaction kinetics. Evaluate trade-offs between reduced leaching and process efficiency through lifecycle analysis .

Data Presentation Example

Parameter Optimal Range Impact on Degradation
pH3.5–4.5Higher OH• radical generation
H2O2 Concentration0.03–0.07 MMaximizes oxidant availability
Catalyst Load (Fe-ZSM-5)0.5–1.0 g/LIncreases active sites, reduces time
Temperature30–50°CAccelerates kinetics, ↑ energy cost

This table synthesizes findings from heterogeneous Fenton-like systems applicable to this compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.